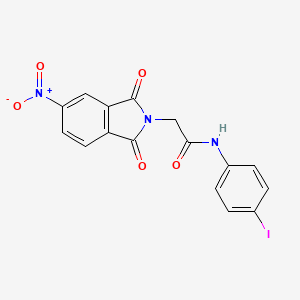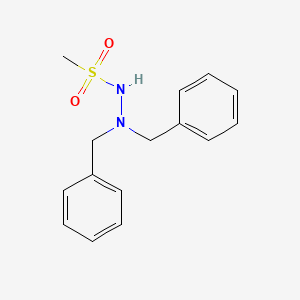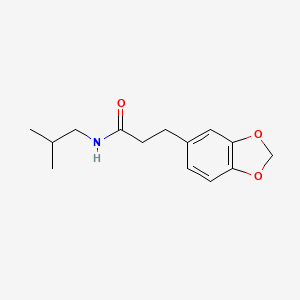![molecular formula C17H16BrN3O3S B3541355 3-bromo-N-[(2-carbamoylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3541355.png)
3-bromo-N-[(2-carbamoylphenyl)carbamothioyl]-4-ethoxybenzamide
描述
3-bromo-N-[(2-carbamoylphenyl)carbamothioyl]-4-ethoxybenzamide is an organic compound with the molecular formula C15H12BrN3O2S This compound is characterized by the presence of a bromine atom, a carbamoylphenyl group, a carbamothioyl group, and an ethoxybenzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2-carbamoylphenyl)carbamothioyl]-4-ethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
-
Formation of the Ethoxybenzamide Intermediate: : The initial step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with ammonia to produce 4-ethoxybenzamide.
-
Bromination: : The 4-ethoxybenzamide is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzene ring.
-
Formation of the Carbamoylphenyl Intermediate: : Separately, 2-aminobenzamide is reacted with thiophosgene to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with ammonia to produce the 2-carbamoylphenyl isothiocyanate.
-
Coupling Reaction: : Finally, the brominated ethoxybenzamide and the carbamoylphenyl isothiocyanate are coupled under suitable conditions, such as in the presence of a base like triethylamine, to form the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-bromo-N-[(2-carbamoylphenyl)carbamothioyl]-4-ethoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the carbamoyl and carbamothioyl groups.
Hydrolysis: The amide and thioamide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or thiols.
Hydrolysis Products: Hydrolysis can produce the corresponding carboxylic acids and amines.
科学研究应用
3-bromo-N-[(2-carbamoylphenyl)carbamothioyl]-4-ethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 3-bromo-N-[(2-carbamoylphenyl)carbamothioyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins by binding to their active sites. The presence of the bromine atom and the carbamoylphenyl group can enhance its binding affinity and specificity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-bromo-N-(3-carbamoylphenyl)benzamide
- 3-bromo-N-(2-carbamoylphenyl)benzamide
- 4-ethoxy-N-(2-carbamoylphenyl)benzamide
Uniqueness
3-bromo-N-[(2-carbamoylphenyl)carbamothioyl]-4-ethoxybenzamide is unique due to the combination of its bromine atom, carbamoylphenyl group, carbamothioyl group, and ethoxybenzamide group. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the bromine atom can enhance its reactivity in substitution reactions, while the carbamothioyl group can influence its binding interactions with biological targets.
属性
IUPAC Name |
3-bromo-N-[(2-carbamoylphenyl)carbamothioyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c1-2-24-14-8-7-10(9-12(14)18)16(23)21-17(25)20-13-6-4-3-5-11(13)15(19)22/h3-9H,2H2,1H3,(H2,19,22)(H2,20,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISYVCPIYCIJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2-methoxyphenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3541280.png)
![N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide](/img/structure/B3541283.png)
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-CYCLOHEXYLPROPANAMIDE](/img/structure/B3541289.png)

![N-{2-[(cyclohexylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3541314.png)
![(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B3541327.png)


![methyl {2-chloro-4-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetate](/img/structure/B3541336.png)

![3-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3541348.png)
![methyl 3-(2-furylmethyl)-2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B3541364.png)

